Product packaging for 2-Hydroxy-5-methoxyhexan-3-one(Cat. No.:CAS No. 101080-34-6)

2-Hydroxy-5-methoxyhexan-3-one

Cat. No.: B3020543
CAS No.: 101080-34-6
M. Wt: 146.186
InChI Key: QWDVVJSZKNALGC-UHFFFAOYSA-N
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Description

2-Hydroxy-5-methoxyhexan-3-one is an organic compound with the molecular formula C7H14O3 . It belongs to the class of acyloins, which are characterized by an alpha hydroxy ketone functional group . While specific biological data for this exact methoxy analogue is not fully detailed in the literature, it is structurally related to 2-hydroxy-5-methyl-hexan-3-one, a compound known for its application in flavor chemistry. Research and patent literature indicates that such hydroxy ketones are of significant interest for creating and enhancing flavors, particularly for imparting sweet, chocolate-like notes in food products and beverages . The presence of both hydroxy and ketone functional groups, along with the methoxy substituent, makes this molecule a valuable intermediate for further synthetic organic chemistry and chemical biology research. It can serve as a building block for the synthesis of more complex molecules or be used in studies exploring structure-odor relationships. Researchers are advised to handle this compound in a laboratory setting following appropriate safety protocols. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals. CAS Number: Not specified in search results

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O3 B3020543 2-Hydroxy-5-methoxyhexan-3-one CAS No. 101080-34-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-5-methoxyhexan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-5(10-3)4-7(9)6(2)8/h5-6,8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDVVJSZKNALGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C(C)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Established Chemical Synthesis Routes

The chemical synthesis of α-hydroxy ketones, such as 2-Hydroxy-5-methoxyhexan-3-one, can be approached through a variety of multi-step organic transformations. These methods often involve the controlled oxidation of precursor molecules or the rearrangement of specifically functionalized intermediates.

Multi-Step Organic Transformations

The construction of the this compound backbone can be envisioned through several established synthetic routes. One common strategy is the α-hydroxylation of a corresponding ketone, 5-methoxyhexan-3-one. This transformation can be achieved using various oxidizing agents. For instance, reagents like 2-iodoxybenzoic acid (IBX) have been successfully used for the oxidation of epoxides to yield α-hydroxy ketones. organic-chemistry.org Another approach involves the use of Oxone in conjunction with a catalytic amount of iodobenzene (B50100) for the direct α-hydroxylation of alkyl aryl ketones, a method that could be adapted for aliphatic ketones. organic-chemistry.org

Alternatively, the synthesis can be approached through the transformation of epoxides. The ring-opening of a suitably substituted epoxide, catalyzed by molybdenum(VI) dichloride dioxide (MoO2Cl2), can lead to the formation of α-alkoxy ketones, which could be further transformed into the target α-hydroxy ketone. organic-chemistry.org A plausible multi-step synthesis analogous to the preparation of other substituted hydroxyquinones could involve a Wittig reaction to construct the carbon skeleton, followed by reduction, oxidation, and selective hydrolysis steps to install the desired functional groups. researchgate.net

A different conceptual approach involves the homologation of a simpler ketone. For example, methods have been developed for converting ketones into their α-methoxylated higher homologues using a sulfone-mediated procedure, which could be a pathway to a precursor for this compound. rsc.orgrsc.org

Strategies for Enantioselective and Diastereoselective Synthesis

Achieving stereocontrol to produce specific enantiomers or diastereomers of this compound is a critical aspect of its synthesis, particularly for applications where chirality is important. Several powerful strategies have been developed for the enantioselective synthesis of chiral α-hydroxy ketones. acs.org

One of the most utilized methods is the α-hydroxylation of ketones via the enantioselective oxidation of a ketone enolate. acs.org This can be achieved using chiral oxaziridines. Another prominent strategy is the Sharpless asymmetric dihydroxylation of a silyl (B83357) enol ether derived from the corresponding ketone. acs.org

Organocatalysis offers a metal-free alternative for stereoselective synthesis. For example, an unprecedented organocatalytic enantioselective acyloin rearrangement of α,α-disubstituted α-hydroxy acetals has been reported. nih.gov This reaction, catalyzed by a chiral binol-derived N-triflyl phosphoramide, proceeds with high yields and enantioselectivities, offering a potential route to enantioenriched α-alkoxy ketones that could be precursors to the target molecule. nih.gov Furthermore, dual catalysis systems, such as palladium/borinic acid catalysis, have been shown to be effective for the diastereo- and enantioselective allylation of α-hydroxy ketones, which could be a method for further functionalization of the target compound while maintaining stereochemical integrity. acs.org

Biotechnological and Enzymatic Synthesis Approaches

Biocatalysis has emerged as a powerful and environmentally friendly alternative for the synthesis of chiral α-hydroxy ketones. nih.gov Enzymes offer high selectivity (chemo-, regio-, and stereoselectivity) under mild reaction conditions.

Biocatalytic Conversions for Selective Product Formation

Several enzymatic strategies are available for the synthesis of enantiopure α-hydroxy ketones. nih.gov These can be broadly categorized into three main approaches:

Thiamine Diphosphate (B83284) (ThDP)-Dependent Lyases: These enzymes catalyze the umpolung carboligation of aldehydes. This method allows for the formation of enantiopure α-hydroxy ketones from inexpensive aldehyde precursors with high enantiomeric excesses (up to >99%). nih.gov

Hydrolase-Mediated Resolutions: Lipases can be used to resolve racemic mixtures of α-hydroxy ketones through kinetic resolution. To overcome the theoretical 50% yield limit of this approach, it can be combined with in-situ racemization of the remaining substrate in a process known as dynamic kinetic resolution (DKR). nih.gov

Redox Biocatalysis: This is a widely used approach involving either the selective reduction of a prochiral 1,2-diketone or the selective oxidation of a vicinal diol. nih.govcapes.gov.br Alcohol dehydrogenases (ADHs) are particularly effective for the regio- and stereoselective reduction of diketones. core.ac.uk For instance, the 2,3-butanediol (B46004) dehydrogenase from Bacillus clausii DSM 8716T has been shown to catalyze the R-selective asymmetric reduction of various aliphatic 1,2-diketones to the corresponding α-hydroxy ketones. rsc.org By selecting the appropriate ADH, it is possible to control the stereochemistry of the resulting hydroxyl group. core.ac.ukmdpi.com

Enzymatic Strategy Enzyme Class Typical Substrates Key Advantages
Aldehyde CarboligationThDP-dependent LyasesAldehydesHigh enantioselectivity, use of inexpensive starting materials
Kinetic/Dynamic Kinetic ResolutionHydrolases (e.g., Lipases)Racemic α-hydroxy ketonesHigh enantiomeric excesses, DKR can achieve >50% yield
Asymmetric ReductionDehydrogenases/Reductases (ADHs)Prochiral 1,2-diketonesHigh regio- and stereoselectivity, can produce specific enantiomers
Asymmetric OxidationOxidasesVicinal diolsStereoselective formation of α-hydroxy ketones

Enzyme Engineering for Optimized Biotransformation

To improve the efficiency and applicability of enzymatic methods, enzyme engineering and process optimization are often employed. The use of recombinant whole cells that overexpress a specific enzyme, such as a lyase or a dehydrogenase, can significantly increase productivity and simplify the process by avoiding the need for enzyme purification. nih.gov For example, the use of biphasic media in combination with recombinant whole cells overexpressing lyases has led to productivities of 80-100 g/L with high enantiomeric excesses. nih.gov

Furthermore, the activity of certain enzymes can be enhanced by modifying the reaction conditions. For example, the activity of the B. clausii butanediol (B1596017) dehydrogenase in biotransformations is increased by the supplementation of Mn2+ ions. rsc.org These optimization strategies are crucial for developing industrially viable biocatalytic processes for the synthesis of compounds like this compound.

Optimization of Reaction Conditions and Process Parameters

The optimization of reaction conditions is paramount for maximizing yield, selectivity, and efficiency in both chemical and biotechnological synthetic routes.

In chemical synthesis, factors such as the choice of solvent, reaction temperature, and catalyst loading are critical. For instance, in the synthesis of 2-hydroxy-5-methoxy-3-alkyl-1,4-benzoquinones, an ultrasound-assisted Wittig reaction in a basic aqueous condition was found to be efficient. researchgate.net

For biocatalytic processes, optimization is even more multifaceted. Key parameters include:

pH and Temperature: Enzymes have optimal pH and temperature ranges for activity and stability.

Co-substrate/Co-factor: Many enzymatic reactions, particularly those involving dehydrogenases, require co-substrates (e.g., a hydrogen donor like 2-propanol) and co-factors (e.g., NAD(P)H), which may need to be regenerated in situ. core.ac.uk The addition of specific metal ions, like Mn2+, can also enhance activity. rsc.org

Substrate/Product Inhibition: High concentrations of the substrate or product can inhibit enzyme activity. This can sometimes be mitigated through strategies like fed-batch processes or the use of biphasic solvent systems to remove the product from the aqueous phase as it is formed. nih.gov

Enzyme Immobilization: Immobilizing the enzyme on a solid support can improve its stability, allow for easier separation from the reaction mixture, and enable its reuse, thereby reducing costs.

Through careful selection of the synthetic route and meticulous optimization of reaction parameters, the efficient and selective synthesis of this compound can be achieved.

Influence of Catalysts and Reagents on Yield and Selectivity

The conversion of a ketone to its α-hydroxy derivative is a delicate oxidative transformation where the choice of catalyst and oxidant is paramount to achieving high yield and selectivity while preventing over-oxidation to dicarbonyls or C-C bond cleavage products. Key strategies include direct oxidation, oxidation of enol intermediates, and biocatalysis.

Rubottom Oxidation: A widely employed method for the α-hydroxylation of ketones is the Rubottom oxidation. alfa-chemistry.com This two-step process involves the initial conversion of the parent ketone, 5-methoxyhexan-3-one, into a silyl enol ether. The regioselectivity of this step is crucial, as two different silyl enol ethers can be formed. Subsequent oxidation of the desired silyl enol ether, typically with a peroxy acid like meta-chloroperbenzoic acid (m-CPBA), yields a silylated α-hydroxy ketone which, after hydrolysis, gives the final product. alfa-chemistry.comorganic-chemistry.org The yield is highly dependent on the efficiency of both the silyl enol ether formation and the oxidation step. rsc.org

Direct Catalytic Oxidation: More direct approaches utilize transition-metal catalysts or metal-free systems to hydroxylate the ketone at the α-position. Palladium and copper complexes, for instance, can catalyze the aerobic oxidation of ketones. rsc.orgacs.org Metal-free systems, such as those employing iodine in combination with an oxidant like dimethyl sulfoxide (B87167) (DMSO), offer an alternative pathway. organic-chemistry.org The selectivity in these reactions is governed by the catalyst's ability to direct oxidation to the desired α-carbon, with a significant challenge being the potential formation of the isomeric product, 3-hydroxy-5-methoxyhexan-2-one.

Biocatalysis: Enzymatic methods represent a powerful strategy for producing enantiomerically enriched α-hydroxy ketones. nih.gov Thiamine diphosphate (ThDP)-dependent lyases can catalyze the cross-carboligation of aldehydes to form α-hydroxy ketones with high enantiomeric excess (>99%). nih.gov Alternatively, oxidoreductases within whole-cell systems can perform selective oxidation of vicinal diols or selective reduction of 1,2-diketones to furnish the chiral α-hydroxy ketone. nih.govnih.gov While offering exceptional selectivity, the substrate scope of enzymes can be a limitation, and identifying an enzyme active on 5-methoxyhexan-3-one or a suitable precursor would be a necessary first step.

Table 1: Comparison of Synthetic Strategies for α-Hydroxy Ketone Formation

Synthetic Strategy Typical Catalysts/Reagents Typical Oxidant Key Advantages Key Challenges
Rubottom Oxidation Base (NaHMDS, LDA), R₃SiCl m-CPBA, DMDO Generally high yields, well-established. alfa-chemistry.com Requires pre-formation of silyl enol ether; regioselectivity control.
Direct Metal-Catalyzed Oxidation Pd(II) complexes, Cu(I) salts Molecular Oxygen (O₂) Atom-economical, uses green oxidant. acs.org Potential for over-oxidation; catalyst cost and removal.
Direct Metal-Free Oxidation Iodine (I₂) DMSO Avoids heavy metal contamination. organic-chemistry.org May require stoichiometric reagents; moderate yields.
Biocatalysis (e.g., Lyase) ThDP-dependent Lyase N/A (ligation reaction) Extremely high enantioselectivity (>99% ee). nih.gov Substrate specificity; requires biological setup.

Regiochemical and Stereochemical Control Strategies

Achieving control over both the position of the hydroxyl group (regiochemistry) and its spatial orientation (stereochemistry) is a central challenge in the synthesis of this compound.

Regiocontrol: The primary regiochemical challenge is the selective formation of this compound over its constitutional isomer, 3-hydroxy-5-methoxyhexan-2-one. This selectivity is determined by the enolate (or enol equivalent) intermediate formed from the unsymmetrical precursor, 5-methoxyhexan-3-one.

Kinetic vs. Thermodynamic Enolate Formation: The deprotonation of 5-methoxyhexan-3-one can be directed towards either the C-2 (kinetic) or C-4 (thermodynamic) position. Using a sterically hindered, strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the less substituted kinetic enolate at C-2. This enolate, when trapped as a silyl enol ether and oxidized, would lead to the desired 2-hydroxy product. Conversely, higher temperatures and weaker bases might allow for equilibration to the more stable, substituted thermodynamic enolate at C-4, leading to the isomeric 3-hydroxy product.

Stereocontrol: Once regiocontrol is achieved, the creation of the chiral center at C-2 with a specific stereochemistry is often desired.

Asymmetric Catalysis: Several strategies can be employed. The asymmetric transfer hydrogenation of a precursor 1,2-diketone using a chiral Ruthenium catalyst can produce optically active α-hydroxy ketones with high enantiomeric excess (ee). nih.govbohrium.com Organocatalysis, using chiral amines like proline or cinchona alkaloid derivatives, can facilitate the direct and enantioselective α-hydroxylation of ketones with molecular oxygen. acs.orgresearchgate.netnih.gov

Substrate-Controlled Synthesis: The Sharpless asymmetric dihydroxylation of a pre-formed, regiochemically pure silyl enol ether provides a reliable method for installing the hydroxyl group with a predictable stereochemistry. acs.org

Table 2: Strategies for Stereochemical Control in α-Hydroxy Ketone Synthesis

Strategy Method Typical Catalyst/Reagent Expected Outcome
Catalytic Asymmetric Reduction Asymmetric Transfer Hydrogenation Chiral Ru-diamine complexes Reduction of a 1,2-diketone precursor to a single enantiomer of the α-hydroxy ketone. nih.gov
Catalytic Asymmetric Oxidation Phase-Transfer Catalysis Chiral Cinchona alkaloid derivatives Direct α-hydroxylation of the ketone using O₂ to yield an enantioenriched product. acs.org
Organocatalytic Oxidation Enamine Catalysis L-Proline Direct α-aminoxylation followed by reduction to give the α-hydroxy ketone. researchgate.net
Substrate-Directed Dihydroxylation Sharpless Asymmetric Dihydroxylation AD-mix-α or AD-mix-β Dihydroxylation of the corresponding silyl enol ether to form a diol, followed by selective oxidation or workup. acs.org

Application of Protecting Group Chemistry

Protecting group strategies are essential in complex organic synthesis to mask reactive functional groups and prevent unwanted side reactions. alfa-chemistry.com In the context of synthesizing this compound or using it as an intermediate, both the carbonyl and hydroxyl groups may require protection.

Hydroxyl Group Protection: Once formed, the secondary hydroxyl group at C-2 can be protected to allow for subsequent reactions at other positions. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES) ethers, are commonly used for this purpose. They are readily installed by reacting the alcohol with the corresponding silyl chloride in the presence of a mild base like imidazole (B134444) and can be selectively removed using a fluoride (B91410) source (e.g., TBAF) or acidic conditions. mdpi.comharvard.edu The stability of the methoxy (B1213986) ether at C-5 would need to be considered under the deprotection conditions.

Carbonyl Group Protection: If a synthetic transformation requires a strong nucleophile or base that would otherwise react with the ketone at C-3, the carbonyl group must be protected. The most common protecting group for a ketone is a cyclic acetal (B89532) (or ketal), formed by reacting the ketone with a diol (e.g., ethylene (B1197577) glycol) under acidic catalysis. acs.org This protecting group is stable to basic, nucleophilic, and reductive conditions but is easily removed by aqueous acid. alfa-chemistry.com

Silyl Enol Ethers as Protected Enolates: In the Rubottom oxidation, the silyl enol ether serves as a stable, isolable equivalent of a specific enolate. organic-chemistry.org This "protection" of one enolate form allows for the regioselective introduction of the hydroxyl group, demonstrating how protecting group principles can be integrated directly into the main synthetic strategy. rsc.org

Scale-Up Investigations and Process Engineering

Transitioning a synthetic route from the laboratory bench to industrial-scale production introduces significant challenges related to cost, safety, efficiency, and product purity.

Challenges in Industrial-Scale Production

The large-scale synthesis of this compound would present several predictable hurdles.

Reagent and Catalyst Cost-Effectiveness: While effective at the lab scale, many reagents are not economically viable for bulk production. For example, stoichiometric oxidants like m-CPBA are expensive and pose safety and waste disposal issues. rsc.org Catalytic processes using inexpensive oxidants like molecular oxygen are preferred. acs.org However, the catalysts themselves (e.g., palladium) can be costly, and efficient recovery and recycling are essential for an economical process.

Process Safety and Environmental Impact: The use of hazardous reagents such as strong bases (LDA, NaH), pyrophoric organometallics, and potentially explosive peroxides requires specialized equipment and handling protocols. Industrial processes favor greener solvents and reagents to minimize environmental impact and comply with regulations. Biocatalytic routes are advantageous in this regard, operating in aqueous media under mild conditions, but the initial investment in enzyme production and bioreactor technology can be substantial. nih.gov

Advanced Purification Techniques for Complex Mixtures

The crude product from the synthesis of this compound is expected to be a mixture containing the desired product, its constitutional isomer, unreacted starting materials, and various byproducts. The separation of these closely related compounds requires advanced purification techniques.

Fractional Distillation: For liquid products with sufficiently different boiling points, multi-stage fractional distillation under reduced pressure is a standard industrial purification method. google.com The effectiveness of this technique for separating the 2-hydroxy and 3-hydroxy isomers would depend on the magnitude of the difference in their boiling points, which may be slight.

Preparative Chromatography: When distillation is ineffective, large-scale chromatographic methods are employed.

Preparative High-Performance Liquid Chromatography (HPLC): This technique offers very high resolution for separating complex mixtures, including isomers. acs.org However, it is generally expensive due to high solvent consumption and the cost of the stationary phase, making it more suitable for high-value products.

Centrifugal Partition Chromatography (CPC): CPC is a liquid-liquid chromatography technique that avoids solid stationary phases, reducing costs and the risk of irreversible sample adsorption. It is scalable and effective for separating compounds with similar polarities. masterorganicchemistry.com

Crystallization: If the target compound is a solid at room temperature, crystallization can be a highly effective and economical purification method. masterorganicchemistry.com This technique relies on differences in the solubility of the product and impurities in a given solvent system. A successful crystallization can yield a product of very high purity in a single step.

Table 3: Comparison of Industrial Purification Techniques

Technique Principle Applicability Advantages Disadvantages
Fractional Distillation Separation by boiling point Volatile, thermally stable liquids. Cost-effective for large volumes, well-established technology. google.com Low resolution for isomers with close boiling points; thermal stress on product.
Preparative HPLC Differential partitioning between mobile and solid phases Soluble compounds, isomers. High resolution, high purity achievable. acs.org High cost (solvents, column), limited throughput.
Centrifugal Partition Chromatography (CPC) Differential partitioning between two immiscible liquid phases Soluble compounds, polar molecules. No solid support, high sample loading, scalable. masterorganicchemistry.com Requires development of a suitable biphasic solvent system.
Crystallization Differential solubility Crystalline solids. Potentially very high purity, economical at scale. Not applicable to liquids or amorphous solids; yield can be variable.

Chemical Reactivity and Derivatization Strategies

Influence of Hydroxyl, Methoxy (B1213986), and Carbonyl Functionalities on Chemical Behavior

The hydroxyl group is weakly acidic and can be deprotonated by a strong base. pressbooks.pub It is also a key site for oxidation and can be a target for substitution reactions, although it is not a good leaving group unless protonated. pressbooks.pub The ketone's carbonyl group is susceptible to nucleophilic attack, most notably in reduction reactions where a hydride ion attacks the carbonyl carbon. gauthmath.com The proximity of the hydroxyl group can influence the stereochemical outcome of such reactions.

The methoxy group is relatively inert under many conditions but can be cleaved under harsh acidic conditions. Its presence can also exert electronic effects on neighboring reaction centers. For instance, studies on related ketones have shown that a methoxy group can influence the rate of ketone reduction. nih.gov

Oxidative Transformations

Selective Oxidation of Hydroxyl Groups

The secondary hydroxyl group in 2-hydroxy-5-methoxyhexan-3-one can be selectively oxidized to yield a diketone, specifically 5-methoxyhexane-2,3-dione. This transformation is a common reaction for α-hydroxy ketones. tandfonline.comtandfonline.com A variety of oxidizing agents can be employed for this purpose.

One approach involves the use of copper(I) catalysts with oxygen as the oxidant, which has been shown to be an efficient method for converting α-hydroxy ketones to α-keto aldehydes. rsc.orgrsc.org While this specific substrate is an aliphatic α-hydroxy ketone, the methodology is applicable to this class of compounds. rsc.org Another effective method utilizes chromium trioxide supported on kieselguhr, which provides a rapid and high-yielding oxidation under heterogeneous conditions. tandfonline.comtandfonline.com Other reagents that have been successfully used for the oxidation of α-hydroxy ketones to α-diketones include potassium permanganate (B83412) (KMnO4) in an ionic liquid medium. researchgate.net

Oxidizing Agent/System Product Type Yield (%) Reference
Cu(I)/O₂α-Diketone46-87 (for aliphatic substrates) rsc.org
CrO₃/Kieselguhrα-Diketone83-93 tandfonline.comtandfonline.com
KMnO₄/[Bmim]OHα-Diketoneup to 96 researchgate.net

Oxidative Cleavage Reactions

The carbon-carbon bond between the hydroxyl and carbonyl groups in α-hydroxy ketones can be cleaved under specific oxidative conditions. This reaction can be catalyzed by various metal complexes. For instance, a nucleophilic iron-oxygen oxidant, formed in situ, can cleave the C-C bond of α-hydroxy ketones. nih.gov Vanadium-based heteropolyanions (HPA) in the presence of dioxygen also provide a clean and regioselective method for the homolytic cleavage of α-hydroxy ketones. rsc.orgrsc.org This process is efficient for a range of primary to tertiary α-hydroxy ketones. rsc.orgrsc.org

Reductive Transformations

Reduction of Ketone Moieties

The ketone functional group in this compound can be reduced to a secondary alcohol, resulting in the formation of 5-methoxyhexane-2,3-diol. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄) in a solvent like methanol (B129727) (MeOH). gauthmath.com This reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. gauthmath.com The resulting alkoxide intermediate is then protonated by the solvent to yield the diol. gauthmath.com Other reducing agents, such as lithium aluminum hydride (LiAlH₄), can also be used.

Enzymatic reductions offer a high degree of stereoselectivity. For example, butanediol (B1596017) dehydrogenase from Bacillus clausii can catalyze the asymmetric reduction of prochiral 1,2-diketones to the corresponding α-hydroxy ketones and subsequently to 1,2-diols. rsc.org

Reducing Agent/System Product Key Features Reference
Sodium Borohydride (NaBH₄)5-methoxyhexane-2,3-diolStandard, reliable method for ketone reduction. gauthmath.com
Lithium Aluminum Hydride (LiAlH₄)5-methoxyhexane-2,3-diolPowerful reducing agent.
Bacillus clausii butanediol dehydrogenase5-methoxyhexane-2,3-diolHigh stereoselectivity. rsc.org

Selective Reduction Strategies

Achieving selective reduction of one carbonyl group in the presence of another, or in the presence of other functional groups, is a key challenge in organic synthesis. For α-hydroxy ketones, the existing hydroxyl group can influence the stereochemical outcome of the ketone reduction.

In the context of related molecules, the presence of a methoxy group can influence the rate and stereochemistry of ketone reduction. oup.comnih.gov For instance, studies on the reduction of substituted acetophenones with samarium(II) iodide have shown that a 2'-methoxy substituent enhances the rate of reduction compared to its 4'-analogue, suggesting a chelation-controlled pathway. nih.gov

Asymmetric transfer hydrogenation using chiral ruthenium(II) catalysts is a powerful method for the stereoselective reduction of 1,2-diketones to optically active α-hydroxy ketones and anti-1,2-diols. acs.org While this applies to the diketone derivative of the title compound, it highlights a strategy for controlling stereochemistry during reduction. Furthermore, chemo-selective reduction of α-keto esters and amides to their corresponding α-hydroxy derivatives has been achieved with high efficiency using zirconia nanoparticles as a catalyst with NaBH₄. bohrium.com

Nucleophilic and Electrophilic Substitution Reactions

There is no specific published research detailing nucleophilic or electrophilic substitution reactions for this compound. For related compounds, such as 2-hydroxy-1-(4-hydroxyphenyl)-5-methylhexan-3-one, the hydroxyl groups are noted to be potential sites for nucleophilic substitution. For instance, reagents like thionyl chloride (SOCl₂) could theoretically be used to replace the hydroxyl group with a chlorine atom. However, this is a general principle of organic chemistry, and no specific studies confirm this reactivity or provide reaction conditions for this compound. The methoxy group itself could potentially participate in nucleophilic substitution, though this is generally less reactive than the hydroxyl group. smolecule.com

Esterification and Etherification Reactions

The presence of a secondary hydroxyl group on the this compound molecule suggests its capability to undergo esterification. This type of reaction would involve reacting the compound with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form an ester. smolecule.com This is a fundamental reaction for alcohols.

Similarly, etherification at the hydroxyl position would be theoretically possible, for example, through a Williamson ether synthesis. This would involve deprotonating the alcohol to form an alkoxide, which would then act as a nucleophile to attack an alkyl halide.

Despite the theoretical potential for these reactions, no specific research findings, such as reaction yields, catalysts used, or optimal conditions for the esterification or etherification of this compound, have been documented in the available literature.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and proton framework.

High-Resolution ¹H and ¹³C NMR Analysis

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra provide critical information on the chemical environment of each atom. For 2-Hydroxy-5-methoxyhexan-3-one, one would expect to observe specific chemical shifts (δ) and coupling constants (J) that correspond to its unique structure.

¹H NMR: The spectrum would show distinct signals for the protons on the methyl group adjacent to the carbonyl, the methylene (B1212753) group, the methine proton attached to the hydroxyl group, the methine proton at the methoxy-substituted position, the methoxy (B1213986) group protons, and the terminal methyl protons. The integration of these signals would confirm the number of protons in each environment, and their splitting patterns would reveal adjacent proton relationships.

¹³C NMR: The spectrum would display seven distinct signals corresponding to each carbon atom in the molecule, including the characteristic downfield signal for the carbonyl carbon (C=O), signals for the carbons bearing the hydroxyl and methoxy groups, and signals for the aliphatic carbons.

A detailed data table for these shifts is not available from current search results.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Assignment

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the spin systems within the molecule's backbone.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of the carbon signals.

Specific correlation data for this compound are not documented in the available literature.

Computational Approaches for NMR Chemical Shift Prediction

In modern structural elucidation, Density Functional Theory (DFT) and other computational methods are often used to predict NMR chemical shifts. These theoretical values are then compared with experimental data to confirm or propose a structure. Such computational studies for this compound have not been identified.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands.

Functional Group **Expected Wavenumber (cm⁻¹) **Vibrational Mode
O-H (Alcohol)3500-3200 (broad)Stretching
C-H (Aliphatic)3000-2850Stretching
C=O (Ketone)~1715Stretching
C-O (Ether/Alcohol)1260-1000Stretching

This table represents expected values for the functional groups present; specific experimental data for the compound is not available.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition and confirmation of the molecular formula. For this compound (C₇H₁₄O₃), the expected exact mass would be calculated. Analysis of the fragmentation pattern in the mass spectrum would help to confirm the connectivity of the atoms, showing characteristic losses of small molecules like water (H₂O), a methyl group (CH₃), or a methoxy group (CH₃O). Detailed HRMS data and fragmentation analysis for this specific compound are not available in the searched literature.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound (C₇H₁₄O₃, Monoisotopic Mass: 146.0943 Da), this method provides definitive confirmation of its connectivity by systematically breaking down the molecule and identifying its constituent parts.

In a typical MS/MS experiment, the molecule is first ionized, commonly forming a protonated molecular ion, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 147.1016. This precursor ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds. The resulting product ions (or daughter ions) are characteristic of the molecule's structure.

Based on the functional groups present (a ketone, a secondary alcohol, and a methoxy ether), the fragmentation of this compound is expected to follow several predictable pathways. Key fragmentation patterns would include:

Alpha-cleavage: Breakage of the carbon-carbon bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones.

Loss of neutral molecules: The elimination of stable neutral molecules such as water (H₂O) from the hydroxyl group and methanol (B129727) (CH₃OH) from the methoxy group are highly probable.

These fragmentation patterns provide a unique fingerprint that confirms the arrangement of atoms within the molecule.

Table 1: Predicted MS/MS Fragmentation Data for [this compound+H]⁺ This table presents predicted data based on established fragmentation principles, as specific experimental data for this compound is not widely available.

Precursor Ion (m/z)Predicted Product Ion (m/z)Proposed Neutral LossProposed Fragment Structure/Origin
147.10129.09H₂O (18.01 Da)Loss of water from the C2 hydroxyl group
147.10115.09CH₃OH (32.02 Da)Loss of methanol from the C5 methoxy group
147.10101.06C₂H₆O (46.04 Da)Cleavage between C3-C4 and loss of the methoxy-ethyl fragment
147.1087.08C₃H₆O (58.04 Da)McLafferty rearrangement involving the carbonyl group
147.1073.06C₄H₈O (72.06 Da)Cleavage between C4-C5 and loss of the methoxypropyl fragment
147.1045.03C₅H₈O₂ (100.05 Da)Fragment ion [CH₃-CH(OH)]⁺ from cleavage at C2-C3

Chiroptical Spectroscopic Methods for Absolute Configuration Determination

This compound possesses two stereocenters, at the C2 and C5 positions, meaning it can exist as four distinct stereoisomers: (2R, 5R), (2S, 5S), (2R, 5S), and (2S, 5R). Determining the absolute configuration of such a chiral molecule is a critical task in stereochemistry and is accomplished using chiroptical spectroscopic methods. These techniques measure the differential interaction of the molecule with left and right circularly polarized light.

The modern approach to assigning absolute configuration involves a powerful combination of experimental measurement and quantum chemical calculation. acs.orgacs.org The experimental chiroptical spectra (ECD, VCD, and ORD) of the isolated compound are recorded and then compared to the theoretical spectra calculated for a specific, known stereoisomer (e.g., the R,R-isomer). A match between the experimental and calculated spectra allows for the unambiguous assignment of the molecule's absolute configuration. researchgate.net

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a molecule's chromophores as a function of wavelength. nih.gov In this compound, the primary chromophore is the carbonyl (C=O) group. The n→π* electronic transition of this group is inherently sensitive to its chiral environment, giving rise to a characteristic ECD signal, known as a Cotton effect.

The process involves comparing the experimental ECD spectrum with spectra generated through time-dependent density functional theory (TDDFT) calculations for each possible stereoisomer. nih.gov By matching the sign and intensity of the experimental Cotton effects to a calculated spectrum, the absolute configuration of the chiral centers can be determined.

Table 2: Illustrative Comparison of Experimental and Calculated ECD Data for Stereoisomer Assignment This table is a hypothetical illustration of how ECD data would be used to assign the absolute configuration of one enantiomer.

SourceWavelength (nm)Cotton Effect Sign (Δε)
Experimental Sample~290 nmPositive (+)
Calculated for (2R, 5R)-isomer~292 nmPositive (+)
Calculated for (2S, 5S)-isomer~292 nmNegative (-)

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region. Unlike ECD, which is limited to electronic chromophores, VCD provides stereochemical information from all vibrational modes of the molecule. This makes it an exceptionally powerful and reliable tool for structural elucidation of chiral molecules. acs.orgcore.ac.uk

For this compound, a VCD analysis would involve comparing the experimental VCD spectrum with the DFT-calculated spectrum of a single, arbitrarily chosen enantiomer (e.g., the 2R, 5R isomer). A good agreement between the experimental spectrum and the calculated spectrum across the fingerprint region (e.g., 900-1500 cm⁻¹) confirms that the experimental sample has that absolute configuration. If the spectra are perfect mirror images, the sample has the opposite configuration. researchgate.net

Table 3: Illustrative Data for VCD Analysis of this compound This table provides a hypothetical example of key vibrational bands and their expected VCD signs for a specific isomer.

Vibrational ModeFrequency (cm⁻¹) (Calculated for 2R, 5R)VCD Sign (Calculated for 2R, 5R)VCD Sign (Experimental)Conclusion
C=O stretch~1715Positive (+)Positive (+)Match confirms (2R, 5R) configuration
C-O-C stretch~1100Negative (-)Negative (-)
C-H bend~1450Positive (+) / Negative (-) coupletPositive (+) / Negative (-) couplet

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. chemeo.com ORD and ECD are intimately related through the Kronig-Kramers transforms, and ORD provides a complementary method for confirming stereochemical assignments. acs.org

The analysis involves comparing the experimental ORD curve with the ORD curve calculated using DFT. A strong correlation between the shape and sign of the experimental and calculated curves provides robust evidence for the absolute configuration. The combination of VCD, ECD, and ORD is often used to provide the highest possible confidence in the assignment of a molecule's absolute configuration. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations: A Missed Opportunity

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic world of molecules.

Density Functional Theory (DFT)

DFT is a cornerstone of computational quantum chemistry, used to predict the electronic structure, stability, and reactivity of molecules. For 2-Hydroxy-5-methoxyhexan-3-one, DFT calculations could elucidate key properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the prediction of reactive sites within the molecule. This information is crucial for understanding its chemical behavior. At present, no specific DFT studies on this compound have been reported.

Ab Initio Methods

Ab initio methods, which are based on first principles of quantum mechanics without the use of experimental data, are invaluable for predicting spectroscopic properties. The application of these methods to this compound would allow for the theoretical prediction of its infrared, Raman, and NMR spectra. Such predictions are instrumental in the structural elucidation and characterization of new compounds. Currently, the scientific literature lacks any such spectroscopic predictions for this compound.

Transition State Analysis

Understanding the mechanisms of chemical reactions is a key area of chemical research. Transition state analysis and reaction pathway modeling for this compound would provide critical information about its formation, decomposition, and potential chemical transformations. These computational studies can map out the energy profiles of reaction pathways, identifying the most likely routes and intermediates. This area of research remains unexplored for this compound.

Molecular Modeling and Simulation: An Uncharted Territory

Molecular modeling and simulations offer a dynamic perspective on molecular systems, from the analysis of different spatial arrangements to their interactions with other molecules.

Conformational Analysis

The flexible nature of a molecule like this compound means it can exist in various three-dimensional shapes, or conformations. Conformational analysis helps to identify the most stable conformations and to understand the energy landscape that governs their interconversion. This is vital for comprehending its physical and biological properties. To date, no conformational analysis or mapping of the energy landscapes for this compound has been published.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could predict its binding affinity and mode of interaction with biological targets such as enzymes or receptors. This is a critical step in the process of drug discovery and design. The potential ligand-target interactions of this compound have not yet been investigated through molecular docking studies.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

To understand the dynamic nature of this compound, Molecular Dynamics (MD) simulations would be a critical tool. These simulations would model the movement of each atom in the molecule over time, providing insights into:

Conformational Analysis: Identifying the most stable three-dimensional arrangements (conformers) of the molecule in different environments (e.g., in a vacuum, in water, or in a non-polar solvent). The flexibility of the hexan-3-one chain and the rotation around the C-O bonds of the hydroxyl and methoxy (B1213986) groups would be of particular interest.

Solvation Effects: Simulating how the molecule interacts with solvent molecules, which would be crucial for understanding its solubility and reactivity in different media. The hydrogen bonding capabilities of the hydroxyl group and the polar nature of the ketone and methoxy groups would be key factors.

Vibrational Frequencies: Predicting the infrared (IR) and Raman spectra of the molecule, which could then be compared with experimental data for structural verification.

A hypothetical data table from such a study might look like this:

Table 1: Hypothetical Torsional Angle Preferences for this compound in Aqueous Solution from MD Simulations

Dihedral AngleMost Populated Angle (degrees)Energy Barrier (kcal/mol)
H-O-C2-C3180 (anti-periplanar)1.5
C2-C3-C4-C560 (gauche)2.8
C4-C5-O-CH31201.2

Note: This data is purely illustrative and not based on actual experimental or computational results.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies

QSPR and QSAR studies establish mathematical relationships between the chemical structure of a molecule and its physical properties or biological activities, respectively. For this compound, these studies would involve:

Descriptor Calculation: Computing a wide range of molecular descriptors, such as topological indices, electronic properties (e.g., HOMO-LUMO gap), and steric parameters.

Model Building: Using statistical methods to build models that correlate these descriptors with properties like boiling point, vapor pressure, or a hypothetical biological activity (e.g., enzyme inhibition). Such models are often built using data from a series of related compounds.

Given the lack of data for this compound, it would first need to be synthesized and its properties measured to be included in a QSPR/QSAR study.

Intermolecular Interactions and Self-Assembly Prediction

Understanding how molecules of this compound interact with each other is key to predicting its macroscopic properties, such as its physical state and crystal structure.

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the ketone and methoxy oxygens can act as acceptors. Computational models could predict the strength and geometry of these hydrogen bonds.

Van der Waals Interactions: The non-polar parts of the molecule would interact through weaker van der Waals forces.

Self-Assembly: Based on the balance of these interactions, it would be possible to predict whether the molecules are likely to form ordered structures, such as dimers, clusters, or even larger aggregates in solution or in the solid state.

Table 2: Predicted Intermolecular Interaction Energies for a Dimer of this compound

Interaction TypeEstimated Energy (kcal/mol)
Hydrogen Bond (O-H···O=C)-5.2
Hydrogen Bond (O-H···O-CH3)-3.8
Dipole-Dipole Interactions-2.1
Van der Waals Interactions-1.5

Note: This data is hypothetical and serves only as an example of what such a study might produce.

Biological Activity and Mechanistic Studies Excluding Clinical Aspects

Investigation of Antimicrobial Properties

There is currently no available data from studies investigating the antimicrobial properties of 2-Hydroxy-5-methoxyhexan-3-one against various pathogens.

Modulation of Cellular Signaling Pathways

Cell Cycle Regulation and Apoptotic Pathway Modulation

There are no published studies detailing the effects of this compound on cell cycle progression or the induction of apoptosis in any cell lines.

Enzyme Interaction and Inhibition Kinetics

Data regarding the interaction of this compound with specific enzymes, including any potential inhibitory effects and their corresponding kinetic parameters, is not available in the current body of scientific research.

Impact on Metabolic Processes

The influence of this compound on cellular metabolic pathways has not been documented in any research findings to date.

In Vitro and Ex Vivo Biological Model Systems for Activity Validation

Due to the absence of studies on the biological activity of this compound, there are no established in vitro or ex vivo model systems reported for the validation of its effects.

Natural Occurrence, Isolation, and Biosynthetic Pathways

Identification and Distribution in Biological Systems

2-Hydroxy-5-methoxyhexan-3-one is a naturally occurring organic compound. thegoodscentscompany.com It is often found in conjunction with its isomer, 3-hydroxy-5-methyl-2-hexanone (B67359). thegoodscentscompany.comfao.org This mixture of isomers is recognized for its sweet, chocolate-like aroma and has been identified in various natural sources. fao.orgfao.orgfao.org

The compound, as part of this isomeric mixture, is considered a flavoring agent and has been noted for its presence in certain food products. fao.orggoogle.com While specific distribution data for this compound alone is limited, the mixture is acknowledged in the context of food and flavor science. fao.orgfao.org For instance, the related compound 3-hydroxy-5-methyl-2-hexanone has been identified in water buffalo milk, contributing a "melted cheese" aroma. The broader class of α-hydroxy ketones, to which this compound belongs, is well-represented in a variety of food products. google.com

Table 1: Natural Occurrence and Sensory Profile

Compound/Mixture Natural Source Context Sensory Description
Mixture of 3-hydroxy-5-methyl-2-hexanone and 2-hydroxy-5-methyl-3-hexanone (B12690846) General (found in nature) Sweet, chocolate-like fao.orgfao.orgfao.org
3-hydroxy-5-methyl-2-hexanone Water Buffalo Milk Melted cheese
This compound and its isomer Food and beverage products Green, pungent, roasted, cocoa-like google.com

Advanced Extraction and Chromatographic Isolation Techniques

The isolation of this compound is typically achieved as part of a mixture with its isomer. The process often involves the hydrolysis of a precursor molecule, 3-acetoxy-5-methyl-2-hexanone, under alkaline conditions. The precise ratio of the resulting isomers can be influenced by the reaction conditions, such as the strength of the alkaline solution and the reaction time. google.com

Following the chemical synthesis or extraction from a natural source, purification is essential. Distillation is a key step in purifying the resulting mixture. google.com For analytical purposes and more refined separation, chromatographic techniques are employed. High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC with C18 columns, can be utilized to achieve high purity of related hydroxyketone compounds. Furthermore, gas chromatography (GC) coupled with techniques like sniffing ports has been used to identify the aroma characteristics of these compounds in complex mixtures. google.com

Elucidation of Proposed Biosynthetic Routes

The biosynthesis of α-hydroxy ketones, including this compound, often involves enzymatic processes within microorganisms. lookchem.com Research has pointed to the potential of anaerobic bacteria to produce a variety of acyloin natural products. lookchem.comlookchem.com These biosynthetic pathways are of interest for their potential in the sustainable production of flavor compounds.

One proposed route for a related compound involves the biotransformation of diketones. For example, Bacillus species have been utilized in enzyme membrane reactors to selectively convert 5-methyl-2,3-hexanedione (B78870) primarily into 3-hydroxy-5-methyl-2-hexanone, with smaller quantities of the 2-hydroxy-5-methyl-3-hexanone isomer being produced. lookchem.com This suggests a biosynthetic pathway where a diketone precursor is reduced by specific bacterial enzymes, such as butanediol (B1596017) dehydrogenase from Bacillus clausii. lookchem.com The starting material for the synthesis of these precursors can be inexpensive compounds like 5-methyl-2-hexanone. google.comnih.gov

Advanced Research Applications in Chemical Sciences and Technology

Strategic Building Block in Complex Molecule Synthesis

The bifunctional nature of 2-Hydroxy-5-methoxyhexan-3-one, containing both a hydroxyl and a ketone group, suggests its potential as a versatile building block in organic synthesis. The presence of a methoxy (B1213986) group further adds to its functionality.

Precursor in Natural Product and Drug Analog Synthesis

While no specific examples exist in the current body of scientific literature, a molecule with the structural motifs of this compound could theoretically serve as a precursor in the synthesis of more complex molecules. The hydroxyl and ketone moieties could be manipulated through various organic reactions to build larger carbon skeletons or introduce new functional groups, which are key steps in the synthesis of natural products and their analogs.

Chiral Auxiliary or Ligand Development

The carbon atom bearing the hydroxyl group in this compound is a chiral center. If this compound could be resolved into its individual enantiomers, it could potentially be explored for use in the development of chiral auxiliaries or ligands. These are crucial components in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. However, no research has been published on the resolution of this compound or its application in this context.

Applications in Materials Science

The functional groups present in this compound could also lend themselves to applications in materials science, although this remains an unexplored area of research.

Polymer Synthesis and Functional Material Development

The hydroxyl group of this compound could potentially be used as an initiator or a monomer in polymerization reactions. This could lead to the development of new polymers with specific properties conferred by the methoxy and ketone functionalities. Such materials could have applications in coatings, adhesives, or other advanced material technologies. To date, no studies have been published detailing the use of this compound in polymer synthesis.

Role in Chemical Sensing and Recognition Systems

The oxygen-containing functional groups of this compound could allow it to participate in non-covalent interactions, such as hydrogen bonding. This property is fundamental to the design of chemical sensors and recognition systems. In theory, the compound could be incorporated into a larger molecular framework designed to selectively bind to specific ions or molecules. This area of research, however, remains entirely speculative for this particular compound.

Q & A

Q. What synthetic routes are recommended for 2-Hydroxy-5-methoxyhexan-3-one, and how can reaction conditions be optimized?

  • Methodological Answer : A multi-step synthesis approach is typical for ketones with hydroxyl and methoxy substituents. Start with hexan-3-one as the backbone. Introduce the methoxy group via nucleophilic substitution or Williamson ether synthesis at position 5, ensuring anhydrous conditions to prevent hydrolysis. Protect the hydroxyl group at position 2 using tert-butyldimethylsilyl (TBS) chloride before methoxy introduction, followed by deprotection with tetrabutylammonium fluoride (TBAF). Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (e.g., 0–60°C) and catalyst (e.g., K2CO3) to improve yield . Purify intermediates using column chromatography with gradients of ethyl acetate/hexane.

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:
  • Nuclear Magnetic Resonance (NMR) : Confirm methoxy (-OCH3) protons at δ 3.2–3.4 ppm (singlet) in <sup>1</sup>H NMR and hydroxyl (-OH) protons via deuterium exchange. Use <sup>13</sup>C NMR to verify carbonyl (C=O) at ~210 ppm.
  • High-Resolution Mass Spectrometry (HRMS) : Match the molecular ion peak to the theoretical mass (C7H14O3, m/z 158.0943).
  • Infrared (IR) Spectroscopy : Identify carbonyl stretch (~1700 cm<sup>-1</sup>) and hydroxyl stretch (~3200–3500 cm<sup>-1</sup>).
    Purity ≥95% can be validated via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for this compound, such as unexpected splitting in NMR spectra?

  • Methodological Answer : Unexpected splitting may arise from tautomerism (keto-enol) or steric hindrance. To address this:
  • Perform variable-temperature NMR to observe dynamic equilibria (e.g., enolization at high temperatures).
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals and assign coupling constants.
  • Compare experimental data with computational predictions (DFT calculations for <sup>13</sup>C chemical shifts) to identify discrepancies .
  • If steric effects dominate, modify synthetic routes to reduce crowding (e.g., bulkier protecting groups).

Q. How can researchers evaluate the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Store samples at 4°C, 25°C, and 40°C for 1–6 months. Monitor degradation via HPLC and track carbonyl loss or hydroxyl oxidation.
  • Light Sensitivity : Expose to UV light (300–400 nm) and assess photodegradation products via LC-MS.
  • Humidity Control : Store in desiccators with silica gel (0% RH) vs. 75% RH to test hydrolysis. Use argon/vacuum sealing for oxygen-sensitive samples .

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?

  • Methodological Answer :
  • LC-TOF/MS : Detect impurities at ppm levels using electrospray ionization (ESI) in positive/negative modes. Compare fragmentation patterns with libraries .
  • Gas Chromatography (GC-MS) : Volatile byproducts (e.g., methyl esters) can be identified with a DB-5MS column and He carrier gas.
  • ICP-MS : Screen for metal catalysts (e.g., Pd, Cu) if cross-coupling reactions are used in synthesis .

Safety and Best Practices

Q. What personal protective equipment (PPE) and engineering controls are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves (tested via EN 374 for chemical permeation), safety goggles with side shields, and lab coats. Use NIOSH-approved N95 masks if dust/aerosols form during weighing .
  • Engineering Controls : Use fume hoods with face velocity ≥0.5 m/s for synthesis/purification. Install local exhaust ventilation for large-scale reactions .
  • Emergency Measures : Equip labs with safety showers and eyewash stations. Store neutralizing agents (e.g., sodium bicarbonate) for spills .

Data Interpretation and Validation

Q. How should researchers validate conflicting chromatographic results (e.g., retention time shifts) in HPLC analysis?

  • Methodological Answer :
  • Column Calibration : Use certified reference standards (e.g., USP-grade ketones) to verify retention times.
  • Mobile Phase Optimization : Adjust pH (e.g., 2.5–6.5 with formic acid) or solvent ratios (acetonitrile/water) to resolve co-elution.
  • System Suitability Tests : Ensure column efficiency (N ≥ 2000 plates/m), tailing factor (≤2.0), and reproducibility (RSD ≤2% for peak area) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.